![molecular formula C13H19N3O3 B1391826 叔丁基2-甲氧基-7,8-二氢吡啶[4,3-d]嘧啶-6(5H)-甲酸酯 CAS No. 900156-22-1](/img/structure/B1391826.png)

叔丁基2-甲氧基-7,8-二氢吡啶[4,3-d]嘧啶-6(5H)-甲酸酯

描述

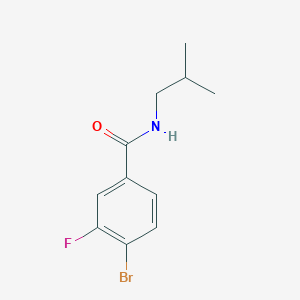

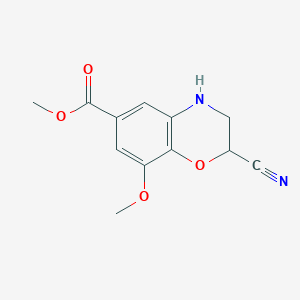

Pyrido[4,3-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are characterized by a pyrimidine ring fused with a pyridine ring. The “tert-butyl”, “2-methoxy”, and “carboxylate” groups are functional groups attached to the core structure, which can influence the compound’s properties and reactivity.

Synthesis Analysis

The synthesis of pyrido[4,3-d]pyrimidines can involve several steps, including the formation of the pyrimidine ring, the fusion with the pyridine ring, and the attachment of functional groups . The exact methods can vary depending on the specific compound being synthesized.Molecular Structure Analysis

The molecular structure of a pyrido[4,3-d]pyrimidine includes a pyrimidine ring (a six-membered ring with two nitrogen atoms) fused with a pyridine ring (a six-membered ring with one nitrogen atom). The “tert-butyl”, “2-methoxy”, and “carboxylate” groups are attached to this core structure .Chemical Reactions Analysis

The chemical reactions involving pyrido[4,3-d]pyrimidines can depend on the specific compound and the conditions. For example, they might undergo reactions at the functional groups, or the rings might participate in reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrido[4,3-d]pyrimidine can depend on its specific structure. Factors that can influence these properties include the functional groups present and the overall shape and size of the molecule .科学研究应用

- Summary : This research involves the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .

- Methods : The synthesis involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

- Results : The research resulted in the development of new methods for the synthesis of pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives .

- Summary : This research highlights the unique reactivity pattern elicited by the crowded tert-butyl group by summarising characteristic applications .

- Methods : The research involves the use of this simple hydrocarbon moiety in chemical transformations, its relevance in Nature and its implication in biosynthetic and biodegradation pathways .

- Results : The research provides a comprehensive overview of the mechanism and application of the tert-butyl group in chemistry and biology .

Synthesis of new pyrido[2,3-d]pyrimidin-5-one, pyrido[2,3-d]pyrimidin-7-one, and pyrimidino[4,5-d][1,3]oxazine derivatives from 5-acetyl-4-aminopyrimidines

The tert-butyl group in chemistry and biology

嗯……对于这个问题很抱歉,让我们试试不同的话题,您还需要哪些帮助?

- Methyl tert-butyl ether (MTBE)

- Summary : MTBE is an organic compound with a structural formula (CH3)3COCH3. It is a volatile, flammable, and colorless liquid that is sparingly soluble in water .

- Methods : MTBE is manufactured via the chemical reaction of methanol and isobutylene. Methanol is primarily derived from natural gas, where steam reforming converts the various light hydrocarbons in natural gas (primarily methane) into carbon monoxide and hydrogen .

- Results : Primarily used as a fuel additive, MTBE is blended into gasoline to increase its octane rating and knock resistance, and reduce unwanted emissions .

未来方向

属性

IUPAC Name |

tert-butyl 2-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-6-5-10-9(8-16)7-14-11(15-10)18-4/h7H,5-6,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCQWTDGQUOIOEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60677838 | |

| Record name | tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

CAS RN |

900156-22-1 | |

| Record name | tert-Butyl 2-methoxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60677838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)

![3-Azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B1391752.png)

![Methyl 3-[(4-benzylpiperazin-1-yl)methyl]benzoate](/img/structure/B1391755.png)

![3-[(Methylsufonyl)oxy]phenylacetic acid](/img/structure/B1391761.png)

![3-Azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B1391765.png)

amine](/img/structure/B1391766.png)